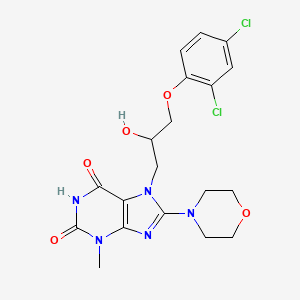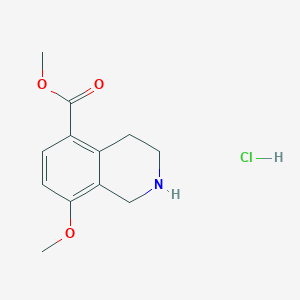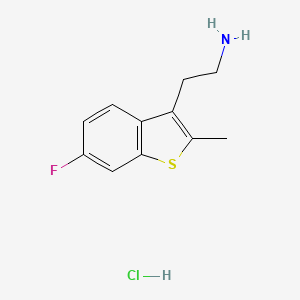
4-Chloro-2-hydroxyquinoline-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-hydroxyquinoline-3-carbaldehyde is a heterocyclic compound that belongs to the quinoline family. It is characterized by the presence of a chlorine atom at the 4th position, a hydroxyl group at the 2nd position, and an aldehyde group at the 3rd position of the quinoline ring. This compound is of significant interest due to its diverse applications in organic synthesis, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-hydroxyquinoline-3-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction uses a Vilsmeier reagent, which is formed by the reaction of dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The reaction proceeds as follows:
Formation of Vilsmeier Reagent: DMF reacts with POCl₃ or PCl₅ to form the Vilsmeier reagent.
Cyclization: The Vilsmeier reagent then reacts with an appropriate precursor, such as 2-chloroaniline, to form the quinoline ring system.
Functionalization: The resulting intermediate undergoes further functionalization to introduce the hydroxyl and aldehyde groups at the desired positions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
4-Chloro-2-hydroxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in an acidic medium or CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: 4-Chloro-2-hydroxyquinoline-3-carboxylic acid.
Reduction: 4-Chloro-2-hydroxyquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
4-Chloro-2-hydroxyquinoline-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of bioactive molecules with potential antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other materials with specific electronic and optical properties.
作用機序
The mechanism of action of 4-Chloro-2-hydroxyquinoline-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact molecular pathways involved can vary depending on the specific biological context.
類似化合物との比較
4-Chloro-2-hydroxyquinoline-3-carbaldehyde can be compared with other similar compounds, such as:
2-Chloroquinoline-3-carbaldehyde: Lacks the hydroxyl group at the 2nd position, which may affect its reactivity and biological activity.
4-Hydroxyquinoline-3-carbaldehyde: Lacks the chlorine atom at the 4th position, which may influence its chemical properties and applications.
2-Hydroxyquinoline-3-carbaldehyde:
The presence of the chlorine atom and hydroxyl group in this compound makes it unique and potentially more versatile in various applications compared to its analogs.
特性
IUPAC Name |
4-chloro-2-oxo-1H-quinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-6-3-1-2-4-8(6)12-10(14)7(9)5-13/h1-5H,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPNXXIYWLPSPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![5-Methyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2468504.png)

![N,N-dimethyl-4-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B2468509.png)
![4-[Methyl(phenyl)carbamoyl]benzoic acid](/img/structure/B2468510.png)
